molecular formula C9H7ClO B049299 3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene CAS No. 116540-88-6

3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene

Cat. No. B049299
CAS RN: 116540-88-6
M. Wt: 166.6 g/mol
InChI Key: FXFBGEDPBBRUFN-UHFFFAOYSA-N
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Description

“3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene” is a chemical compound with the molecular formula C9H7ClO . It has a molecular weight of 166.60 .


Molecular Structure Analysis

The molecular structure of “3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene” consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .

Scientific Research Applications

Basic Information

The compound “3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene” also known as “3-Chloro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene” is a chemical compound with the CAS Number: 768-22-9 . It is a powder with a molecular weight of 132.16 .

Synthesis

The compound can be synthesized from easily accessible starting materials like mucochloric acid and benzene . The synthesis process is enantioselective, meaning it produces one enantiomer with more preference than the other .

Antiviral Activity

Some derivatives of this compound have shown single-digit micromolar antiviral potencies against HIV-1 and low toxicity . Specifically, compounds 9g and 15i have potent anti-HIV-1 activities (EC 50 < 5 μM) and excellent therapeutic index (TI, CC 50 /EC 50 > 100) .

Antifungal Activity

Derivatives of this compound have also shown good antifungal activities against G. zeae, F. oxysporum, and C. mandshurica . The presence of 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds in the compound structure seems to enhance its antifungal characteristics .

Neuroprotective Potential

The compound has potential in the development of neuroprotective agents. The glycine site of NMDA receptors represents an attractive pharmacological target in the development of potential neuroprotective agents .

Agricultural Applications

Many pyridazine derivatives, which this compound is a part of, are known to possess a wide range of bioactivities and are often employed as plant virucides, fungicides, insecticides, and herbicides . They have immense potential in agricultural science as plant growth regulators and crop protection agents .

properties

IUPAC Name

3-chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-6-2-1-5-3-8-9(11-8)7(5)4-6/h1-2,4,8-9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFBGEDPBBRUFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)C3=C1C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585766
Record name 3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene

CAS RN

116540-88-6
Record name 3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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